molecular formula C19H19N3O2S B2568011 N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclobutanecarboxamide CAS No. 1170842-70-2

N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclobutanecarboxamide

Cat. No. B2568011
M. Wt: 353.44
InChI Key: YYSKBQBYFJNVFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclobutanecarboxamide, also known as MBT-2-PyCC, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. It is a small molecule that belongs to the class of cyclobutane carboxamides.

Scientific Research Applications

Synthesis and Biological Activities

Research on compounds related to N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclobutanecarboxamide encompasses the synthesis of novel heterocyclic compounds demonstrating significant biological activities. For instance, derivatives have been synthesized for applications as anti-inflammatory, analgesic agents, and antimicrobial agents. These compounds are designed to target various biological pathways, such as cyclooxygenase enzymes, showcasing their potential in drug development for treating inflammation and pain (Abu‐Hashem et al., 2020; Cukurovalı et al., 2002).

Antimicrobial and Antiviral Activities

The structural framework of compounds like N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclobutanecarboxamide has been explored for antimicrobial and antiviral activities. Synthesized derivatives have shown variable and modest activity against bacteria and fungi, indicating their potential use in developing new antimicrobial agents. This research area is of particular interest for finding novel treatments against resistant strains of microorganisms (Patel et al., 2011).

Cytotoxicity and Cancer Research

Compounds within this chemical class have been evaluated for their cytotoxic effects against cancer cell lines, indicating their potential as anticancer agents. The synthesis of derivatives and their assessment against various cancer models contribute to the search for new therapeutic options for cancer treatment (Hassan et al., 2014).

COVID-19 Inhibition

Amid the COVID-19 pandemic, derivatives have been synthesized and evaluated for their ability to inhibit SARS-CoV-2 main protease (Mpro), highlighting the potential of these compounds in antiviral research. Molecular docking and dynamic simulation studies of these compounds against the SARS-CoV-2 Mpro enzyme offer insights into their mechanism of action and potential efficacy as COVID-19 inhibitors (Alghamdi et al., 2023).

properties

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-24-15-9-5-10-16-17(15)21-19(25-16)22(18(23)13-6-4-7-13)12-14-8-2-3-11-20-14/h2-3,5,8-11,13H,4,6-7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYSKBQBYFJNVFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclobutanecarboxamide

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